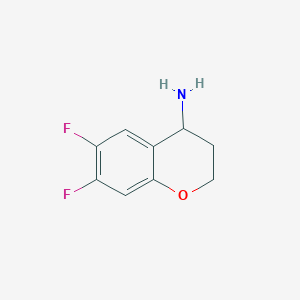

6,7-Difluorochroman-4-amine

Description

6,7-Difluorochroman-4-amine is a fluorinated chromane derivative characterized by a bicyclic chroman scaffold (benzopyran) with fluorine atoms at positions 6 and 7 and an amine group at position 3. The compound exists in enantiomeric forms, with the (S)-enantiomer (CAS: 1213126-25-0) being a common focus in research due to its stereochemical relevance in pharmacological interactions. Key properties include:

- Molecular formula: C₉H₉F₂NO

- Molecular weight: 185.17 g/mol

- Storage conditions: Room temperature (RT), protected from light and moisture.

The compound is primarily utilized as a building block in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes. Its fluorine substituents enhance metabolic stability and influence electronic properties, while the amine group enables functionalization.

Properties

IUPAC Name |

6,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQOIXARHKVMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237524 | |

| Record name | 6,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-82-9 | |

| Record name | 6,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorochroman-4-amine typically involves the use of 5,7-difluorochroman-4-one as a starting material. One common method includes the reduction of 5,7-difluorochroman-4-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of more efficient catalysts and reaction conditions that are environmentally friendly. For example, the use of high-pollution liquid strong acids as catalysts is avoided, and alternative methods that are simpler, more efficient, and cost-effective are employed .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorochroman-4-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the fluorine positions .

Scientific Research Applications

6,7-Difluorochroman-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-Difluorochroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5,7-Difluorochroman-4-amine Hydrochloride

Key Differences :

- Fluorine substitution: Fluorines at positions 5 and 7 instead of 6 and 5.

- Hydrochloride salt : Enhances aqueous solubility compared to the free base form of 6,7-difluorochroman-4-amine.

(2R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic Acid

- Structural features : A methyl group at position 2 and a carboxylic acid at position 4, replacing the amine in 6,7-difluorochroman-4-amine. Fluorine is present only at position 6.

- Functional impact : The carboxylic acid introduces polarity and hydrogen-bonding capacity, making this analogue more suited for interactions with polar enzyme active sites.

6,7-Dihydroxycoumarin Derivatives

- Core structure : Chromane scaffold with hydroxyl groups at positions 6 and 7 instead of fluorine.

- Pharmacological profile: Dihydroxycoumarins are known for antioxidant, anti-inflammatory, and anticoagulant activities, contrasting with the amine-functionalized fluorinated chromanes, which are explored for CNS-targeted applications.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Impact of Fluorine Substitution

- Electronic effects : Fluorine’s electronegativity withdraws electron density, affecting the chromane ring’s aromaticity and the amine’s basicity.

- Positional isomerism : 6,7-difluoro vs. 5,7-difluoro analogues may exhibit distinct binding modes due to altered steric and electronic environments.

Biological Activity

6,7-Difluorochroman-4-amine is a fluorinated derivative of chroman, characterized by its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of 185.17 g/mol, this compound features two fluorine atoms at the 6 and 7 positions of the chroman structure, along with an amine group at the 4 position. The specific stereochemistry of this compound is designated as (S), which can significantly influence its biological activity and chemical reactivity.

The biological activity of 6,7-Difluorochroman-4-amine has been explored through various interaction studies focusing on its binding affinity and interaction mechanisms with different biological targets. These studies typically employ techniques such as:

- Molecular docking : To predict the preferred orientation of the compound when bound to a target protein.

- In vitro assays : To evaluate the compound's efficacy against specific biological pathways or cellular functions.

Preliminary research indicates that 6,7-Difluorochroman-4-amine may exhibit significant pharmacological properties due to its ability to interact with various biological systems, including potential roles in cancer therapy and neuropharmacology.

Comparative Biological Activity

To better understand the uniqueness of 6,7-Difluorochroman-4-amine, it is useful to compare it with structurally similar compounds. The following table highlights key differences in structure and known biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6,7-Difluorochroman-4-amine | Fluorination at positions 6 and 7 | Potential anticancer and neuroactive properties |

| (R)-7,8-Difluorochroman-4-amine | Similar chroman structure; different fluorination | Potentially similar pharmacological effects |

| 5-Fluoroindole | Indole structure with fluorine | Known for neuroactive properties |

| 2-Fluoroaniline | Aniline derivative with one fluorine | Exhibits antibacterial activity |

The dual fluorination pattern at positions 6 and 7 in 6,7-Difluorochroman-4-amine may enhance its reactivity and biological activity compared to these other compounds.

Cancer Research

One notable case study investigated the potential of 6,7-Difluorochroman-4-amine as a kinase inhibitor. Kinase inhibitors are crucial in cancer treatment as they can block specific pathways that lead to tumor growth. The study demonstrated that the compound binds effectively to certain kinases involved in cancer proliferation, suggesting a promising avenue for therapeutic development.

Neuropharmacology

Another research effort focused on the neuroactive properties of 6,7-Difluorochroman-4-amine. In vitro studies indicated that this compound could modulate neurotransmitter systems, potentially offering benefits for conditions such as depression or anxiety. The results showed significant alterations in synaptic transmission when exposed to varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.